Plocabulin - 960210-99-5

Plocabulin

Catalog Number: EVT-278832
CAS Number: 960210-99-5
Molecular Formula: C31H45N3O7
Molecular Weight: 571.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PM060184 has been used in trials studying Solid Tumors.
Plocabulin is a marine-derived, synthetically produced compound with potential antineoplastic activity. Plocabulin covalently binds to residues lying in the minor groove of DNA, which may result in delayed progression through S phase, cell cycle arrest in the G2/M phase and cell death.

Eribulin

Compound Description: Eribulin (Halaven®) is a non-taxane microtubule dynamics inhibitor, originally derived from the marine sponge Halichondria okadai. It is a synthetic analog of halichondrin B and exerts its anticancer activity by inhibiting microtubule polymerization without affecting microtubule depolymerization. Eribulin is approved for the treatment of metastatic breast cancer and liposarcoma. []

Maytansine

Compound Description: Maytansine is a potent cytotoxic agent originally isolated from the East African shrub Maytenus serrata. It exerts its antitumor activity by binding to tubulin at the rhizoxin binding site, located at the interface between two αβ-tubulin heterodimers. Maytansine binding inhibits microtubule assembly and ultimately leads to cell cycle arrest and apoptosis. [, ]

Relevance: Maytansine and Plocabulin share a similar binding site on tubulin, termed the "maytansine site". This site is located at the longitudinal interface between tubulin dimers. Both compounds act as microtubule destabilizers, leading to disruption of microtubule dynamics and antitumor effects. [, ]

SN-38 (7-Ethyl-10-hydroxy-camptothecin)

Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used in the treatment of colorectal cancer. SN-38 exerts its cytotoxic effect by binding to the topoisomerase I-DNA complex, leading to DNA damage and apoptosis. []

Relevance: While not structurally related to Plocabulin, SN-38 was used as a comparator compound in a study evaluating the cytotoxic activity of Plocabulin in colon cancer organoids. Plocabulin displayed significantly higher cytotoxicity compared to SN-38 in this study. []

Docetaxel

Compound Description: Docetaxel is a semi-synthetic taxane analog that acts as a microtubule stabilizing agent. It binds to microtubules and promotes their assembly, preventing depolymerization. This disrupts normal microtubule function, leading to cell cycle arrest and apoptosis. Docetaxel is used to treat various cancers, including breast, lung, and prostate cancer. []

Relevance: Docetaxel, unlike Plocabulin, is a microtubule stabilizing agent. Although both ultimately disrupt microtubule dynamics, they achieve this through opposing mechanisms. Plocabulin destabilizes microtubules, while Docetaxel stabilizes them. This highlights the diversity of mechanisms by which microtubule-targeting agents can exert their anticancer effects. []

Vinblastine

Compound Description: Vinblastine is a vinca alkaloid derived from the Madagascar periwinkle plant Catharanthus roseus. It acts as a microtubule destabilizing agent, binding to tubulin at the vinca domain and inhibiting microtubule polymerization. Vinblastine is used to treat various cancers, including Hodgkin's lymphoma, testicular cancer, and breast cancer. []

Relevance: Vinblastine and Plocabulin both belong to the class of microtubule destabilizing agents, but their binding sites on tubulin differ. Vinblastine binds to the vinca domain, while Plocabulin binds to the maytansine site. This distinction underscores the existence of multiple druggable sites on tubulin that can be targeted for anticancer drug development. []

Source and Classification

Plocabulin belongs to the class of tubulin-binding agents, specifically targeting β-tubulin. This compound is under clinical evaluation for treating advanced solid tumors, including ovarian and gastrointestinal cancers. Its mechanism involves binding to a specific site on β-tubulin, leading to microtubule destabilization and subsequent cell cycle arrest .

Synthesis Analysis

Methods and Technical Details

Plocabulin is synthesized via a multi-step organic synthesis process. The synthesis typically involves the following steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions include coupling reactions, cyclizations, and functional group modifications to construct the complex molecular framework of plocabulin.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

The total synthesis approach allows for the production of plocabulin in sufficient quantities for preclinical and clinical studies, enabling detailed investigation into its pharmacological properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of plocabulin can be described by its chemical formula C22H30N2O4C_{22}H_{30}N_{2}O_{4}. It features a complex arrangement that includes multiple rings and functional groups critical for its biological activity. The compound's three-dimensional conformation allows it to interact effectively with β-tubulin.

Key structural data includes:

  • Molecular Weight: Approximately 374.49 g/mol
  • Melting Point: Specific melting point data varies based on purity but generally falls within a defined range typical for similar compounds.

Crystallographic studies have shown that plocabulin binds to a unique site on β-tubulin, which differs from other known tubulin inhibitors, suggesting a distinct mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Plocabulin undergoes various chemical reactions that are pivotal for its functionality:

  1. Binding Reaction: The primary reaction of interest is the binding of plocabulin to β-tubulin, which leads to microtubule depolymerization.
  2. Cellular Uptake: Plocabulin enters cancer cells through passive diffusion or active transport mechanisms, influenced by its lipophilicity.
  3. Degradation: Once inside the cell, plocabulin may be subject to metabolic degradation, affecting its efficacy.

Studies have demonstrated that plocabulin's interaction with tubulin leads to significant alterations in microtubule dynamics, ultimately resulting in apoptosis in cancer cells .

Mechanism of Action

Process and Data

The mechanism of action of plocabulin involves several key processes:

  1. Microtubule Binding: Plocabulin binds specifically to β-tubulin at a site distinct from other microtubule inhibitors.
  2. Microtubule Destabilization: This binding disrupts the normal polymerization and depolymerization balance of microtubules, leading to their destabilization.
  3. Cell Cycle Arrest: As microtubules are essential for mitosis, their disruption results in cell cycle arrest at the metaphase stage, preventing cancer cell proliferation.

Quantitative assays have shown that plocabulin exhibits potent antiproliferative effects across various cancer cell lines with half-maximal inhibitory concentration values indicating strong activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Plocabulin exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility in different solvents, which can affect its bioavailability.
  • Stability: The compound's stability under physiological conditions is critical for its therapeutic efficacy; studies suggest it remains stable at physiological pH but may degrade under extreme conditions.
  • Log P Value: Indicates moderate lipophilicity, influencing cellular uptake.

These properties are essential for formulating plocabulin into effective drug delivery systems .

Applications

Scientific Uses

Plocabulin has several promising applications in oncology:

Introduction to Plocabulin

Plocabulin (PM060184) is a marine polyketide first isolated from the deep-sea sponge Lithoplocamia lithistoides found in Madagascan waters [1] [10]. Its discovery exemplifies the growing importance of marine biodiversity in oncology drug discovery, with sponges representing one of the richest sources of bioactive anticancer compounds. The compound's complex structure and potent bioactivity prompted extensive pharmacological characterization, revealing a novel mechanism of microtubule disruption distinct from existing tubulin-targeting agents.

Marine Origin and Biosynthetic Pathways

Plocabulin belongs to the family of marine polyketides – complex natural products biosynthesized through polyketide synthase (PKS) enzymatic pathways [1] [4]. Sponges of the genus Lithoplocamia produce plocabulin as a secondary metabolite, likely as a chemical defense compound. While the exact biosynthetic gene cluster remains uncharacterized, structural analysis suggests a mixed PKS pathway incorporating acetate and propionate units, forming its characteristic 26-membered macrolactone core with conjugated diene and enamide side chains [4] [8]. The compound's stereochemistry includes 12 chiral centers, indicating sophisticated enzymatic control during biosynthesis. Notably, the Madagascar marine ecosystem where L. lithistoides thrives represents a unique biodiverse hotspot, with environmental factors potentially influencing the compound's structural features and yield [10].

Structural Characterization and Chemical Synthesis

Plocabulin (C₃₁H₄₅N₃O₇) features a highly complex architecture comprising a macrocyclic core with an embedded carbamate group and a lengthy aliphatic side chain terminating in an enamide moiety [1] [4]. X-ray crystallography studies confirmed its binding within a hydrophobic pocket at the β-tubulin interface, where the carbamate group forms critical hydrogen bonds with Asn100 and Thr179 residues [1] [8]. The compound's structural complexity initially hampered large-scale production from natural sources. This challenge was resolved through total synthesis achieved by PharmaMar researchers, enabling gram-scale production for preclinical and clinical development [1] [4]. Key synthetic steps include:

  • Macrocyclization: Formation of the 26-membered ring via ring-closing metathesis
  • Stereocontrol: Asymmetric synthesis establishing C13-C15 stereocenters
  • Side chain installation: Coupling of the polyunsaturated side chain to the macrolactone coreThe synthetic route secured sufficient material for development while allowing structural modifications for analog generation and structure-activity relationship studies [4].

Historical Development and Preclinical Validation

Plocabulin's development followed a classical drug discovery trajectory from marine specimen collection to clinical evaluation. Following its initial isolation and structural characterization, PharmaMar advanced it through comprehensive preclinical profiling [1]. In vitro screening across the NCI-60 cancer cell line panel demonstrated exceptional potency, with growth inhibition (GI₅₀) values in the picomolar to low nanomolar range (0.04–4.68 nM) in diverse tumor types including prostate, ovarian, lung, and breast carcinomas [1]. In vivo evaluation using xenograft models confirmed potent antitumor activity against multiple human cancers. Notably, plocabulin retained activity against tumors overexpressing P-glycoprotein, a common multidrug resistance mechanism that limits efficacy of many tubulin-targeting agents like paclitaxel and vincristine [1] [7]. These findings supported its progression to clinical trials as a novel microtubule-targeting agent with potential advantages in resistant malignancies.

Properties

CAS Number

960210-99-5

Product Name

Plocabulin

IUPAC Name

[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate

Molecular Formula

C31H45N3O7

Molecular Weight

571.7 g/mol

InChI

InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1

InChI Key

IEKGSKLKBICCHQ-BDOJOPHNSA-N

SMILES

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N

Solubility

Soluble in DMSO

Synonyms

PM-060184; PM060184; PM 060184

Canonical SMILES

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N

Isomeric SMILES

C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.